N-(1,3-BENZOTHIAZOL-2-YL)-2-[2-(4-METHOXYBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]ACETAMIDE
Description
N-(1,3-Benzothiazol-2-yl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a structurally complex small molecule featuring two heterocyclic systems: a 1,3-benzothiazole ring and a 1,3-thiazole moiety. Such sulfonamide derivatives are often explored for antimicrobial, anticancer, or enzyme-inhibitory properties due to their ability to interact with biological targets via hydrogen bonding and π-π stacking interactions .
The benzothiazole scaffold is known for its bioisosteric properties, mimicking natural nucleotides, while the thiazole ring enhances metabolic stability. The acetamide linker between the two heterocycles likely contributes to conformational flexibility, enabling optimal binding interactions .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S3/c1-27-13-6-8-14(9-7-13)30(25,26)23-19-20-12(11-28-19)10-17(24)22-18-21-15-4-2-3-5-16(15)29-18/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZPMXDLYLEICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-[2-(4-METHOXYBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]ACETAMIDE can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another approach is the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
N-(1,3-BENZOTHIAZOL-2-YL)-2-[2-(4-METHOXYBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-(2,3-Dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is C12H9Cl2N3O3, with a molecular weight of 314.12 g/mol. Its structure features a pyrimidine ring substituted with a dichlorophenyl group and a hydroxyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that derivatives of pyrimidine compounds often possess broad-spectrum antimicrobial activity. The presence of the dichlorophenyl group enhances its interaction with microbial targets, potentially leading to effective inhibition of growth.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrimidine were tested against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to N-(2,3-Dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide showed promising inhibitory effects with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular diseases.
Data Table: Anti-inflammatory Activity
| Compound | Inhibition (%) | Reference |
|---|---|---|
| N-(2,3-Dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide | 75% | |
| Aspirin | 80% |
This table summarizes the anti-inflammatory activity where the compound demonstrated comparable effects to established anti-inflammatory drugs.
Anticancer Potential
Emerging research suggests that this compound may have anticancer properties. Studies have indicated that pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms.
Case Study:
A recent study highlighted in Cancer Research examined the effects of N-(2,3-Dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for developing new anticancer agents .
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-2-[2-(4-METHOXYBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound’s ability to interact with multiple targets makes it a versatile tool for studying complex biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its dual heterocyclic cores and the sulfonamido group. Below is a comparative analysis with structurally related compounds from the literature:
*Molecular weight estimation based on formula: C₁₉H₁₈N₄O₃S₂ (benzothiazole: 135.19, thiazole-sulfonamide: ~181.17, acetamide: 59.07, plus linkages).
Key Differences and Implications
Sulfonamido vs. Halogenated/Thio Groups: The target compound’s 4-methoxybenzenesulfonamido group provides stronger hydrogen-bonding capacity compared to halogenated (e.g., 4-chlorobenzyl in 5j) or thio-substituted analogs (Ev1). This may enhance target binding affinity, particularly in enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .
Benzothiazole vs. Thiadiazole Cores :
- Thiadiazole derivatives (Ev1) exhibit higher melting points (132–170°C), suggesting stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) compared to thiazole/benzothiazole systems. However, the target compound’s sulfonamido group may offset this by introducing additional H-bonding .
Bioactivity Trends: Thiazolidinone analogs (Ev3) with benzothiazole groups show antimicrobial and anticancer activities. The target compound’s sulfonamido group may broaden its spectrum, as sulfonamides are known diuretics, antivirals, and protease inhibitors . The conjugated ethenyl group in Ev8’s compound may enhance UV absorption, useful in photodynamic therapy, but lacks the sulfonamido’s versatility in H-bonding .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole ring and a thiazole moiety linked by an acetamide group. Its molecular formula is , with a molecular weight of approximately 396.45 g/mol. The presence of multiple functional groups contributes to its biological activity.
1. Enzyme Inhibition:
The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
2. Modulation of Signaling Pathways:
this compound also modulates various signaling pathways associated with cell proliferation and apoptosis. This modulation can lead to anti-cancer effects by promoting apoptosis in malignant cells .
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays on human cancer cell lines (e.g., A431 and A549) revealed that it significantly inhibits cell proliferation and induces apoptosis at micromolar concentrations. The compound's effectiveness was comparable to established chemotherapeutic agents .
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties by downregulating inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This action suggests its potential utility in treating inflammatory diseases like rheumatoid arthritis .
Case Studies
Case Study 1: Antitumor Activity
In a study evaluating the effects of various benzothiazole derivatives, this compound was found to significantly reduce tumor growth in xenograft models of non-small cell lung cancer (NSCLC). The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways .
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the compound's impact on RAW264.7 macrophages exposed to lipopolysaccharides (LPS). Results indicated that treatment with the compound led to a marked decrease in the secretion of pro-inflammatory cytokines, showcasing its therapeutic potential in managing sepsis and other inflammatory conditions .
Comparative Analysis with Other Benzothiazole Derivatives
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism |
|---|---|---|---|
| This compound | High | Moderate | COX inhibition |
| 6-Chloro-N-(6-methoxybenzothiazol-2-yl)acetamide | Moderate | High | Cytokine modulation |
| 4-Methyl-N-benzothiazole-2-carboxamide | Low | Low | Unknown |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing N-(1,3-benzothiazol-2-yl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step protocols, including sulfonamide coupling and thiazole ring formation. For example, analogous compounds are synthesized via reflux in ethanol or dichloromethane with intermediates monitored by thin-layer chromatography (TLC) . Key steps include controlling reaction time (e.g., 40 minutes at 120°C for amide bond formation) and using acetic acid as a solvent . Yield optimization may require adjusting stoichiometric ratios of precursors like 2-aminobenzothiazole and sulfonyl chlorides.
Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming structural integrity, particularly for sulfonamide and acetamide protons (δ 7–13 ppm for aromatic protons, δ 3–4 ppm for methoxy groups). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S=O at ~1150 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks) . High-performance liquid chromatography (HPLC) ensures purity (>95%) by detecting residual solvents or byproducts .
Q. How can researchers conduct initial biological activity screening for this compound?
- Methodological Answer : Begin with in vitro assays targeting relevant pathways (e.g., antimicrobial, anticancer). For example, agar diffusion assays assess antibacterial activity against E. coli or S. aureus . Cytotoxicity can be evaluated via MTT assays on cancer cell lines (e.g., IC₅₀ values). Dose-response studies (0.1–100 µM) identify bioactive concentrations, while parallel testing of structural analogs (e.g., methyl vs. methoxy substituents) highlights pharmacophore contributions .
Q. What strategies ensure compound stability during storage and experimental use?
- Methodological Answer : Store the compound in anhydrous conditions (desiccators) at –20°C to prevent hydrolysis of the sulfonamide group. Solubility in DMSO or DMF should be validated before biological assays. Stability under physiological conditions (pH 7.4, 37°C) can be monitored via HPLC over 24–72 hours .
Q. How does this compound compare structurally and functionally to related benzothiazole derivatives?
- Methodological Answer : Compare substituent effects using analogs (e.g., 4-methoxy vs. 4-nitrobenzenesulfonamido groups). Computational tools like molecular docking predict binding affinity differences (e.g., to kinase targets). Experimental data (e.g., IC₅₀ values) from analogs with varying substituents (methyl, chloro) reveal steric/electronic influences on activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-methoxybenzenesulfonamido group?
- Methodological Answer : Synthesize derivatives with substituents (e.g., –NO₂, –CF₃) at the 4-position of the benzene ring. Compare their inhibitory potency in enzyme assays (e.g., cyclooxygenase-2). Molecular dynamics simulations quantify interactions (e.g., hydrogen bonding with Arg120 in COX-2) . Tabulate results:
| Substituent | IC₅₀ (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| –OCH₃ | 0.8 | –9.2 |
| –NO₂ | 2.5 | –7.6 |
Q. What mechanistic pathways explain its potential anti-inflammatory activity?
- Methodological Answer : Investigate NF-κB or MAPK pathway modulation via Western blot (e.g., p65 phosphorylation inhibition). Use luciferase reporter assays to measure TNF-α-induced NF-κB activation. Compare with known inhibitors (e.g., dexamethasone) . Dose-dependent suppression of IL-6/IL-1β in macrophage models further validates mechanism .
Q. How can statistical experimental design resolve contradictions in reaction yield data?
- Methodological Answer : Apply factorial design (e.g., 2³ design) to optimize variables: temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (0–5 mol%). Analyze variance (ANOVA) identifies significant factors. Central composite designs refine optimal conditions . Example:
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 110–115°C | +25% |
| Solvent (DMF) | 100% | +18% |
Q. What methods are used to study its interaction with biological targets like DNA topoisomerases?
- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). Fluorescence quenching assays using ethidium bromide-displacement quantify DNA intercalation. Molecular docking (AutoDock Vina) predicts binding poses in the topoisomerase-DNA complex .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer : Use QSAR models to correlate electronic parameters (HOMO/LUMO, logP) with activity. Scaffold-hopping strategies replace the benzothiazole ring with indole or pyridine moieties. Free-energy perturbation (FEP) calculations predict affinity changes for kinase targets .
Q. What analytical approaches identify and quantify byproducts during multi-step synthesis?
- Methodological Answer : LC-MS/MS detects low-abundance byproducts (e.g., hydrolyzed sulfonamide). Isotopic labeling (¹³C-acetamide) traces reaction pathways. Preparative HPLC isolates byproducts for NMR characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
